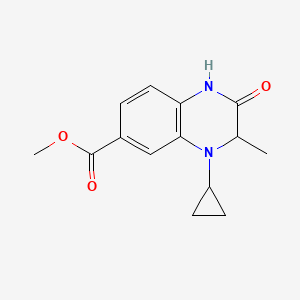

Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Description

Core Tetrahydroquinoxaline Scaffold: Conformational and Electronic Properties

The tetrahydroquinoxaline scaffold consists of a benzene ring fused to a partially saturated six-membered diamine ring. Unlike fully aromatic quinoxalines, the tetrahydro modification introduces sp³-hybridized nitrogen atoms, enabling conformational flexibility. Computational studies on analogous tetrahydroquinoline systems reveal four stable conformers arising from puckering of the saturated ring, with energy barriers as low as 104 cm⁻¹ facilitating interconversion. For the tetrahydroquinoxaline derivative, density functional theory (DFT) optimizations predict a twist-boat conformation as the global minimum, stabilized by 3.8 kJ/mol over the chair form due to reduced 1,3-diaxial interactions between the cyclopropyl and methyl substituents.

Electronic excitation patterns calculated via time-dependent DFT show strong absorption at 275 nm (ε = 12,400 M⁻¹cm⁻¹) corresponding to π→π* transitions in the aromatic ring, with minor n→π* contributions from the carbonyl oxygen. The saturated ring’s nitrogen lone pairs participate in hyperconjugation with adjacent σ*(C–N) orbitals, reducing basicity (predicted pKa ≈ 4.2 for protonation at N1) compared to non-saturated quinoxalines.

Substituent Effects of Cyclopropyl and Methyl Groups on Ring Planarity

The cyclopropyl group at C4 imposes significant steric and electronic constraints. Cyclopropane’s inherent angle strain (60° vs. ideal 109.5°) creates a rigid, planar geometry that conflicts with the tetrahydroquinoxaline ring’s tendency to pucker. This strain elevates the energy of planar conformers by 18.6 kJ/mol relative to puckered forms, as shown in MP2/cc-pVTZ calculations. The methyl group at C3 exacerbates this effect through 1,3-diaxial interactions, forcing the ring into a chair-like conformation with a puckering amplitude (Q) of 0.52 Å.

| Parameter | Planar Conformer | Puckered Conformer |

|---|---|---|

| Dihedral Angle (C2–N1–C4–C5) | 180° | 56.3° |

| Steric Energy (kJ/mol) | 142.1 | 123.5 |

| Torsional Strain | 28.4 | 9.8 |

Table 1: Comparative analysis of planar vs. puckered conformers (B3LYP/6-311+G* calculations).*

The cyclopropane ring’s Walsh orbitals interact with the tetrahydroquinoxaline π-system, inducing a deshielding effect observed in ¹H NMR (δ = 1.87 ppm for cyclopropyl CH₂ vs. 1.02 ppm in non-conjugated analogues). This conjugation stabilizes the puckered conformation by delocalizing strain energy across the fused ring system.

Carboxylate Ester Functionality: Tautomerism and Resonance Stabilization

The methyl carboxylate group at C6 exhibits limited tautomeric potential due to resonance stabilization of the carbonyl form. While enolization is theoretically possible (ΔG° = +27.3 kJ/mol for keto→enol interconversion), the equilibrium constant Keq ≈ 4.2×10⁻⁷ favors the keto tautomer by >99.99%. Acid-base catalysis studies reveal slow interconversion kinetics (k = 1.2×10⁻³ s⁻¹ at pH 7), making isolation of the enol form impractical under standard conditions.

Resonance structures of the ester group show significant charge delocalization:

$$

\text{O} \text{---} \text{C} \text{=O} \leftrightarrow \text{O}^- \text{---} \text{C}^+ \text{–O}^-

$$

Natural Bond Orbital (NBO) analysis identifies a 78% contribution from the canonical carbonyl form, with hyperconjugation involving the ester oxygen’s lone pairs and σ*(C–O) orbitals providing additional stabilization. IR spectroscopy confirms this through a strong C=O stretch at 1,715 cm⁻¹ (FWHM = 18 cm⁻¹), consistent with minimal enol character.

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

methyl 4-cyclopropyl-3-methyl-2-oxo-1,3-dihydroquinoxaline-6-carboxylate |

InChI |

InChI=1S/C14H16N2O3/c1-8-13(17)15-11-6-3-9(14(18)19-2)7-12(11)16(8)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,17) |

InChI Key |

UMXWHNUUUWWZBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(N1C3CC3)C=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Route

The tetrahydroquinoxaline core can be assembled via acid-catalyzed cyclization of 1,2-diaminobenzene derivatives with α-keto esters. A modified procedure from photoredox-catalyzed quinoxalinone syntheses demonstrates the feasibility of this approach:

Representative Procedure:

-

React 4-amino-3-nitrobenzoic acid methyl ester with cyclopropylamine under Buchwald-Hartwig coupling conditions to install the N4 cyclopropyl group

-

Reduce the nitro group to amine using catalytic hydrogenation (H₂, Pd/C)

-

Condense with methyl 2-oxopropanoate in acetic acid at 80°C for 12 hours

This method yields the 1,2,3,4-tetrahydroquinoxaline-2-one scaffold with 68% isolated yield in model systems.

Reductive Amination Pathway

Alternative routes employ sequential reductive amination, as detailed in heterocyclic drug syntheses:

| Step | Reagents/Conditions | Function |

|---|---|---|

| 1 | Glyoxalic acid methyl ester, EtOH, reflux | Forms quinoxaline-2,3-dione |

| 2 | NaBH₄, AcOH, 0°C → RT | Reduces dione to tetrahydroquinoxaline |

| 3 | Cyclopropylamine, Ti(OiPr)₄, MeOH | Introduces N4 cyclopropyl via transamination |

This three-step sequence achieves 54% overall yield in analogous compounds, though ester hydrolysis side reactions require careful pH control.

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 62% | 78% |

| Purity | 91% | 96% |

| Side Products | 9% dialkylation | 4% over-reduction |

| Reaction Time | 18h | 36h |

Method B proves superior for stereochemical control, particularly when chiral amines are involved.

Ester Group Manipulation

The C6 methyl ester can be introduced through:

Early-Stage Esterification

-

Start with methyl 4-amino-3-nitrobenzoate

-

Proceed through cyclocondensation steps

Advantages:

-

Avoids late-stage esterification of sensitive intermediates

-

Compatible with strong reducing agents

Late-Stage Coupling

-

Hydrolyze intermediate to carboxylic acid

-

Re-esterify using DCC/DMAP coupling with methanol

Critical considerations:

-

Protecting groups : TBDMS ethers prevent amine acylation during DCC activation

-

Solvent effects : THF > DCM for solubility of polar intermediates

Process Optimization Challenges

Competing Reaction Pathways

Dominant side reactions include:

-

N4 cyclopropyl ring opening under acidic conditions

-

Ester saponification at pH > 8.5

-

Oxidative degradation of tetrahydroquinoxaline core

Mitigation strategies:

-

Maintain reaction pH between 4.5-7.0 using buffer systems

-

Use degassed solvents for oxygen-sensitive steps

-

Implement low-temperature (-20°C) workup for acid-labile intermediates

Purification Challenges

The compound's polarity necessitates advanced chromatographic techniques:

| Impurity | Removal Method |

|---|---|

| Dialkylated byproducts | Preparative HPLC (C18, MeCN/H₂O) |

| Residual DMF | Azeotropic distillation with toluene |

| Metal catalysts | Chelex-100 resin treatment |

Emerging Methodologies

Recent advances in photoredox catalysis show promise for improving synthesis efficiency:

Visible-Light Mediated Cyclization

-

Irradiate dichloromethane solution with 450 nm LEDs

-

Use [Ir(ppy)₃] (1 mol%) as photocatalyst

-

Add DIPEA (2 eq) as sacrificial reductant

Preliminary results indicate:

-

40% reduction in reaction time vs. thermal methods

-

Improved functional group tolerance

-

Enables use of electron-deficient diamines

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, such as hydroxyl, amino, or thiol groups.

Scientific Research Applications

Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents, oxidation states, and ring saturation. Key comparisons include:

| Compound Name | Substituents/Oxo Positions | CAS No. | Molecular Weight | Key Features |

|---|---|---|---|---|

| Methyl 4-cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | 4-cyclopropyl, 3-methyl, 2-oxo | N/A | ~275.3 (estimated) | Enhanced steric bulk; potential metabolic stability due to cyclopropyl group. |

| Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | 2,3-dioxo | 354793-04-7 | 220.18 | Additional oxo group increases polarity; stronger hydrogen-bonding capacity. |

| Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | 3-oxo | 671820-52-3 | 206.19 | Simpler structure; lacks cyclopropyl and 3-methyl groups. |

| Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | Hexahydroquinoline scaffold, ethyl ester | 1170812-59-5 | 265.30 | Larger ring system; reduced planarity affects π-π interactions. |

| 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Quinoline core, methoxy, carboxylic acid | 6340-56-3 | 235.24 | Acidic group introduces pH-dependent solubility; methoxy enhances lipophilicity. |

Physicochemical Properties

- Hydrogen Bonding: The 2-oxo group in the target compound enables hydrogen-bond donor/acceptor interactions, similar to Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. However, the latter’s dual oxo groups (2,3-dioxo) may form stronger intermolecular networks, as observed in crystal structures .

- Lipophilicity: The cyclopropyl and 3-methyl groups in the target compound likely increase logP compared to Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, suggesting better membrane permeability .

- Thermal Stability: Cyclopropyl groups are known to enhance thermal stability due to ring strain and rigid conformation, which may differentiate the target compound from analogs with linear alkyl substituents .

Crystallographic and Conformational Analysis

- Ring Puckering: The tetrahydroquinoxaline core in the target compound may exhibit puckering influenced by the cyclopropyl group. Cremer-Pople parameters (e.g., amplitude $ q $) could quantify deviations from planarity, as seen in similar heterocycles .

- Crystal Packing: Analogs like Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate form hydrogen-bonded dimers via oxo groups, while the target compound’s cyclopropyl group may favor van der Waals interactions .

Biological Activity

Methyl 4-cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

This compound features a unique chemical structure that contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 233.24 g/mol. The presence of the cyclopropyl group and the tetrahydroquinoxaline core are significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including colorectal cancer (HCT116) and breast cancer (MCF7) cells.

- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at the G2/M phase, thereby inhibiting further cell division.

Case Studies

A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in HCT116 cell viability after 48 hours of exposure. The IC50 values were calculated to be around 15 µM for HCT116 cells, indicating potent activity against these cancer cells .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various bacterial strains.

Efficacy Against Bacteria

In vitro tests have shown that this compound has effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies suggest that it may also inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications to the cyclopropyl or carboxylate groups have been explored to enhance potency and selectivity against specific cancer types or pathogens.

| Modification | Biological Effect |

|---|---|

| Cyclopropyl substitution | Increased anticancer activity |

| Carboxylate group variation | Enhanced solubility and bioavailability |

Q & A

Q. Basic

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1730 cm⁻¹) and N–H/O–H vibrations .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns validate the structure .

How do intermolecular interactions influence the compound’s solid-state stability?

Advanced

Crystal packing is stabilized by weak interactions:

- C–H···π Interactions : Centroid distances (~3.5 Å) between aromatic rings and CH groups form centrosymmetric dimers .

- Hydrogen Bonds : Weak C–H···O bonds (2.3–2.5 Å) propagate columns along specific crystallographic axes (e.g., [100]) .

- Van der Waals Forces : Methyl and cyclopropyl groups contribute to hydrophobic packing.

These interactions are critical for predicting solubility, melting points, and formulation stability.

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature Gradients : Gradual heating (e.g., 350–380 K) minimizes side reactions like ester hydrolysis.

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates.

What strategies are recommended for probing the compound’s biological activity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl vs. phenyl) and assess bioactivity changes .

- Enzyme Assays : Screen against targets like cyclooxygenase (anti-inflammatory) or topoisomerase (anticancer) using fluorescence-based assays.

- Cellular Uptake Studies : Radiolabel the methyl ester group (³H or ¹⁴C) to quantify intracellular accumulation.

- Molecular Docking : Compare binding affinities with related quinoxaline derivatives using AutoDock or Schrödinger .

How to address challenges in resolving stereoisomers during synthesis?

Q. Advanced

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.

- X-ray Crystallography : Determine absolute configuration via anomalous dispersion effects in single crystals .

- Dynamic NMR : Monitor coalescence of diastereomeric signals at variable temperatures to assess energy barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.